molecular formula C23H46O2 B153286 Methyl 2-decyldodecanoate CAS No. 180476-33-9

Methyl 2-decyldodecanoate

Cat. No.: B153286
CAS No.: 180476-33-9
M. Wt: 354.6 g/mol
InChI Key: FVXZCOIVSLGPAR-UHFFFAOYSA-N
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Description

Methyl 2-decyldodecanoate is an organic compound with the molecular formula C23H46O2. It is a methyl ester derived from 2-decyldodecanoic acid. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-decyldodecanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-decyldodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where 2-decyldodecanoic acid and methanol are continuously fed into the system, and the ester product is continuously removed. This method enhances efficiency and yield.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-decyldodecanoic acid and methanol.

    Oxidation: This compound can be oxidized under specific conditions to produce various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed:

    Hydrolysis: 2-decyldodecanoic acid and methanol.

    Oxidation: Various oxidation products depending on the specific conditions.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl 2-decyldodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: This compound is utilized in lipid metabolism studies due to its structural similarity to natural fatty acid esters.

    Medicine: Research into drug delivery systems often employs this compound as a carrier molecule.

    Industry: It is used in the production of lubricants, surfactants, and plasticizers due to its favorable physical and chemical properties.

Mechanism of Action

The mechanism by which methyl 2-decyldodecanoate exerts its effects depends on its application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions. In biological systems, it can interact with lipid membranes and enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    Methyl dodecanoate: A methyl ester of dodecanoic acid, used in similar applications but with different chain length.

    Methyl 2-decylnonanoate: Another methyl ester with a slightly different structure, leading to variations in physical and chemical properties.

Uniqueness: Methyl 2-decyldodecanoate is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific melting points, solubility, and reactivity profiles.

Properties

IUPAC Name

methyl 2-decyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-4-6-8-10-12-14-16-18-20-22(23(24)25-3)21-19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXZCOIVSLGPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312584
Record name Methyl 2-decyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180476-33-9
Record name Methyl 2-decyldodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180476-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-decyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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